4-(Methylsulfonyl)benzamide
Overview
Description
4-(Methylsulfonyl)benzamide is an organic compound with the molecular formula C8H9NO3S. It is a derivative of benzamide, where a methylsulfonyl group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)benzamide typically involves the sulfonation of benzamide derivatives. One common method is the reaction of benzamide with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(Methylsulfonyl)benzamide: Similar structure but with different functional groups.
4-(Methylsulfonyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
4-(Methylsulfonyl)aniline: Contains an amino group instead of an amide group.
Uniqueness
4-(Methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group makes it a versatile intermediate for various chemical transformations, while its benzamide backbone provides stability and compatibility with biological systems.
Biological Activity
4-(Methylsulfonyl)benzamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound, with the chemical formula , features a benzamide structure modified by a methylsulfonyl group. This modification enhances its solubility and reactivity, making it a candidate for various biological applications .
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized by incorporating the methylsulfonyl group into thiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis necessary for bacterial growth .
Table 1: Antibacterial Activity of this compound Derivatives
Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |
---|---|---|---|
5a | 8 | E. coli: 0 | Staphylococcus aureus: 10.5 |
S. epidermidis: 6 | Paracoccus sp.: 7.8 | ||
Achromobacter: 3.9 |
This table summarizes the antibacterial efficacy of selected derivatives, highlighting their potential as effective antimicrobial agents.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain benzamide derivatives can inhibit the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers. For example, a derivative with an IC50 value of 1.26 μM was identified as a potent Smoothened (Smo) inhibitor, suggesting its potential use in cancer therapy .
Table 2: Inhibition Potency Against Hh Signaling Pathway
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound 5q | 1.26 | Smo inhibition |
Compound 5b | 12.47 | Hh pathway inhibition |
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of N-(thiazol-2-yl)benzenesulfonamides incorporating the methylsulfonyl group demonstrated significant antibacterial activity against multiple strains, including resistant bacteria. The results indicated that these compounds could serve as a basis for developing new antibacterial therapies .
Case Study 2: Cancer Research
In another investigation, researchers evaluated the anticancer effects of various benzamide derivatives in cell lines representing different cancer types. The findings suggested that compounds with specific substitutions at the benzene ring exhibited enhanced cytotoxicity against cancer cells while sparing normal cells .
Properties
IUPAC Name |
4-methylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKNFPQRVQCNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576153 | |
Record name | 4-(Methanesulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-38-5 | |
Record name | 4-(Methanesulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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